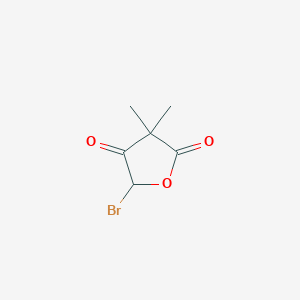
5-Bromo-3,3-dimethyloxolane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,3-dimethyloxolane-2,4-dione is a chemical compound with the molecular formula C6H7BrO3 It is a brominated derivative of oxolane-2,4-dione, characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd position of the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-dimethyloxolane-2,4-dione typically involves the bromination of 3,3-dimethyloxolane-2,4-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-dimethyloxolane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,3-dimethyloxolane-2,4-dione by removing the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Reduction: Formation of 3,3-dimethyloxolane-2,4-dione.
Oxidation: Formation of higher brominated oxolane derivatives.
Scientific Research Applications
5-Bromo-3,3-dimethyloxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-dimethyloxolane-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Its unique structure also enables it to interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or antiparasitic effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyloxolane-2,4-dione: The non-brominated parent compound, which lacks the bromine atom at the 5th position.
5-Chloro-3,3-dimethyloxolane-2,4-dione: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
5-Iodo-3,3-dimethyloxolane-2,4-dione: An iodinated derivative with distinct reactivity patterns compared to the brominated compound.
Uniqueness
5-Bromo-3,3-dimethyloxolane-2,4-dione is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances its electrophilic nature, making it more reactive in substitution reactions compared to its non-brominated or chlorinated analogues. This unique reactivity makes it valuable in various synthetic applications and research studies.
Properties
CAS No. |
5463-32-1 |
|---|---|
Molecular Formula |
C6H7BrO3 |
Molecular Weight |
207.02 g/mol |
IUPAC Name |
5-bromo-3,3-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H7BrO3/c1-6(2)3(8)4(7)10-5(6)9/h4H,1-2H3 |
InChI Key |
ISZIVPSYHIXCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(OC1=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















